N-[4-(2,5-dimethylphenyl)-1,3-thiazol-2-yl]-3-methoxybenzamide
Description
N-[4-(2,5-Dimethylphenyl)-1,3-thiazol-2-yl]-3-methoxybenzamide is a synthetic organic compound featuring a thiazole core substituted with a 2,5-dimethylphenyl group at the 4-position and a 3-methoxybenzamide moiety at the 2-position. This structure combines lipophilic (methyl groups) and polar (methoxy group) substituents, which may influence its physicochemical properties and biological activity.
Properties
IUPAC Name |
N-[4-(2,5-dimethylphenyl)-1,3-thiazol-2-yl]-3-methoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O2S/c1-12-7-8-13(2)16(9-12)17-11-24-19(20-17)21-18(22)14-5-4-6-15(10-14)23-3/h4-11H,1-3H3,(H,20,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOQVASGAHZZVQJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)C2=CSC(=N2)NC(=O)C3=CC(=CC=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(2,5-dimethylphenyl)-1,3-thiazol-2-yl]-3-methoxybenzamide typically involves the formation of the thiazole ring followed by the introduction of the benzamide moiety. One common method involves the reaction of 2,5-dimethylphenyl isothiocyanate with 2-bromo-1-(3-methoxyphenyl)ethanone in the presence of a base such as potassium carbonate. The reaction is carried out in a solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the thiazole ring .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for scaling up the synthesis.
Chemical Reactions Analysis
Types of Reactions
N-[4-(2,5-dimethylphenyl)-1,3-thiazol-2-yl]-3-methoxybenzamide can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The methoxy group on the benzamide moiety can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, or halides.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of corresponding alcohols or amines.
Substitution: Formation of substituted benzamides with various functional groups.
Scientific Research Applications
Chemical Properties and Structure
N-[4-(2,5-dimethylphenyl)-1,3-thiazol-2-yl]-3-methoxybenzamide has a complex structure characterized by a thiazole ring and a methoxy-substituted benzamide moiety. Its molecular formula is with a molecular weight of approximately 519.6 g/mol. The structural diversity provided by the thiazole and benzamide components contributes to its biological activity.
Anticancer Activity
One of the most promising applications of this compound is in cancer therapy. Studies have indicated that thiazole derivatives exhibit significant anticancer properties. For instance, compounds similar to this one have been shown to inhibit various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.
A notable case study involved the synthesis of thiazole-based compounds which demonstrated selective cytotoxicity against breast cancer cell lines (e.g., MCF-7) with reported IC50 values in the low micromolar range . The mechanism was attributed to the inhibition of specific kinase pathways involved in tumor growth.
Antimicrobial Properties
Another area of interest is the antimicrobial activity of this compound. Research has suggested that thiazole derivatives can possess broad-spectrum antimicrobial properties. In vitro studies have demonstrated effectiveness against both Gram-positive and Gram-negative bacteria, indicating potential for developing new antibiotics .
Synthesis and Evaluation
A detailed study synthesized several thiazole-based compounds similar to this compound and evaluated their biological activities. The synthesized compounds were characterized using techniques such as NMR and X-ray crystallography to confirm their structures .
The evaluation included tests for anticancer activity using various cell lines, where some derivatives showed promising results with significant inhibition rates compared to control groups.
Mechanism of Action
The mechanism of action of N-[4-(2,5-dimethylphenyl)-1,3-thiazol-2-yl]-3-methoxybenzamide involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in bacterial cell wall synthesis, leading to antimicrobial effects . Additionally, the compound can bind to DNA or proteins, affecting their function and leading to therapeutic effects in cancer treatment .
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The compound’s activity and properties are heavily influenced by substituent positioning and electronic characteristics. Key comparisons include:
a) N-(2,5-Dimethylphenyl)-3-hydroxynaphthalene-2-carboxamide
- Structure : Features a naphthalene-carboxamide backbone with a 2,5-dimethylphenyl group.
- Activity : Exhibits potent photosynthetic electron transport (PET) inhibition (IC50 ~10 µM) in spinach chloroplasts, attributed to the electron-donating methyl groups enhancing lipophilicity and binding affinity .
- Both share 2,5-dimethylphenyl substituents, suggesting similar lipophilicity-driven activity.
b) N-[4-(2,5-Dimethoxyphenyl)-1,3-thiazol-2-yl]-2-[(4-fluorophenyl)methoxy]benzamide
- Structure : Differs in the thiazole’s 4-position (2,5-dimethoxyphenyl vs. 2,5-dimethylphenyl) and benzamide substitution (fluorophenyl-methoxy vs. 3-methoxy).
c) N-[4-(2,4-Dimethylphenyl)-1,3-thiazol-2-yl]-3,4,5-trimethoxybenzamide
- Structure : Substituted with 2,4-dimethylphenyl on thiazole and 3,4,5-trimethoxybenzamide.
- Implications : The 2,4-dimethylphenyl substitution may reduce steric hindrance compared to 2,5-dimethylphenyl. Trimethoxy groups enhance solubility but may reduce membrane permeability relative to the target’s single methoxy group .
Physicochemical Properties
| Compound | Molecular Weight (g/mol) | logP (Predicted) | Key Substituents | Notable Properties |
|---|---|---|---|---|
| Target Compound | ~352.4 | ~3.8 | 2,5-dimethylphenyl, 3-methoxy | Moderate lipophilicity, rigid core |
| N-(2,5-Dimethylphenyl)-naphthaleneamide | ~319.3 | ~4.1 | 2,5-dimethylphenyl, naphthalene | High PET inhibition (IC50 ~10 µM) |
| N-[4-(2,5-dimethoxyphenyl)-thiazole]^a | ~438.4 | ~3.2 | 2,5-dimethoxyphenyl, fluorophenyl | Enhanced polarity, metabolic stability |
| N-[4-(2,4-dimethylphenyl)-thiazole]^b | ~407.5 | ~4.0 | 2,4-dimethylphenyl, trimethoxy | High solubility, reduced permeability |
^a From ; ^b From .
Biological Activity
N-[4-(2,5-dimethylphenyl)-1,3-thiazol-2-yl]-3-methoxybenzamide is a compound that has garnered attention in pharmacological research due to its diverse biological activities. This article will explore its chemical properties, biological mechanisms, and relevant case studies highlighting its potential therapeutic applications.
- Molecular Formula : CHNOS
- Molecular Weight : 469.6 g/mol
- IUPAC Name : N-[4-(2,5-dimethylphenyl)-1,3-thiazol-2-yl]-4-(3-methylpiperidin-1-yl)sulfonylbenzamide .
The compound exhibits several biological activities primarily through the following mechanisms:
-
Antiproliferative Activity : Studies have demonstrated that this compound shows significant antiproliferative effects against various cancer cell lines. The IC values indicate its potency in inhibiting cell growth.
These results suggest that this compound may serve as a promising candidate for cancer therapy .
Cell Line IC (µM) HCT116 3.7 MCF-7 1.2 HEK 293 5.3 -
Antibacterial Activity : The compound has also shown selective antibacterial properties against Gram-positive bacteria such as Enterococcus faecalis and Staphylococcus aureus. The minimum inhibitory concentration (MIC) values for these strains were reported as follows:
This indicates its potential use in treating bacterial infections .
Bacterial Strain MIC (µM) E. faecalis 8 S. aureus 32
Case Studies and Research Findings
Several studies have investigated the biological activity of this compound:
- In Vitro Studies : A series of in vitro experiments assessed the cytotoxicity of this compound against various cancer cell lines. Results indicated that the compound exhibited a dose-dependent response, with notable efficacy against MCF-7 cells, a breast cancer line known for its sensitivity to chemotherapeutic agents .
- Mechanistic Insights : Research has delved into the molecular pathways affected by this compound. It is suggested that it may induce apoptosis in cancer cells via the activation of caspase pathways, leading to increased cell death and reduced proliferation rates .
- Synergistic Effects : Further investigations have also explored the synergistic effects when combined with other chemotherapeutics like doxorubicin and etoposide. These combinations have shown enhanced antiproliferative activity, suggesting a potential strategy for combination therapy in cancer treatment .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for N-[4-(2,5-dimethylphenyl)-1,3-thiazol-2-yl]-3-methoxybenzamide, and how are yields optimized?
- Methodology : The compound can be synthesized via condensation reactions between substituted thiazole amines and benzoyl chloride derivatives. For example, analogous syntheses involve refluxing 5-chlorothiazol-2-amine with acyl chlorides in pyridine, followed by crystallization (e.g., isopropyl alcohol/ethyl acetate mixtures achieve 62% yield ). Key steps include:
- Use of glacial acetic acid as a catalyst for amide bond formation .
- Purification via column chromatography or recrystallization to enhance purity .
- Data Table :
| Reagent System | Solvent | Yield | Purity (NMR/MS) | Reference |
|---|---|---|---|---|
| Pyridine + acyl chloride | CH₃OH | ~60-70% | >95% (¹H NMR) |
Q. Which spectroscopic and crystallographic techniques are critical for structural characterization?
- Methodology :
- ¹H/¹³C NMR : Assign peaks using δ values (e.g., 2.58 ppm for methyl groups, 7.22–7.28 ppm for aromatic protons) .
- X-ray crystallography : Resolve hydrogen bonding (e.g., N–H⋯N interactions) and confirm molecular packing .
- IR and Mass Spectrometry : Validate functional groups (amide C=O at ~1715 cm⁻¹) and molecular ion peaks .
Q. What initial biological activities have been reported for this compound?
- Findings :
- In vitro : GI₅₀ values of 10–21 μM against breast cancer cells via Hec1/Nek2 pathway inhibition .
- In vivo : Tumor growth reduction (100 mg/kg, intraperitoneal injection in xenograft models) .
Advanced Research Questions
Q. How do structural modifications (e.g., substituents on the benzamide or thiazole) influence bioactivity?
- SAR Analysis :
- Thiazole substituents : 2,5-Dimethylphenyl enhances hydrophobic interactions, while 4-fluorophenyl improves solubility .
- Benzamide groups : Methoxy at the 3-position increases metabolic stability compared to nitro or halogen substituents .
- Data Table :
| Substituent (R) | Bioactivity (IC₅₀) | Solubility (LogP) | Reference |
|---|---|---|---|
| 3-OCH₃ | 10 μM | 5.24 | |
| 4-F | 15 μM | 4.89 |
Q. What intermolecular interactions stabilize the compound’s crystal structure?
- Mechanism :
- Classical H-bonds : N–H⋯N interactions form centrosymmetric dimers .
- Non-classical H-bonds : C–H⋯O/F contacts enhance packing stability .
- Crystallographic Data :
| Interaction Type | Distance (Å) | Symmetry Code | Reference |
|---|---|---|---|
| N1–H1⋯N2 | 2.89 | -x+2, -y+1 | |
| C4–H4⋯F2 | 3.12 | x+1, y, z |
Q. How can researchers resolve discrepancies in biological assay results (e.g., variable GI₅₀ values)?
- Methodology :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
